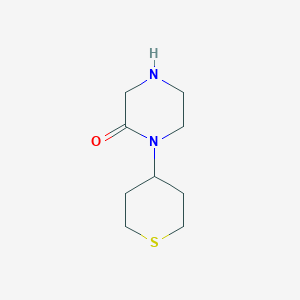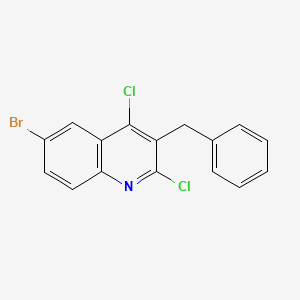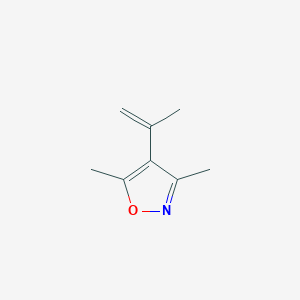
1-(4-Benzylphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a methylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation and oxidation may be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl benzoic acid, benzaldehyde.
Reduction: 1-(4-Benzylphenyl)-2-methylpropan-1-ol.
Substitution: Halogenated derivatives such as 4-bromobenzylphenyl-2-methylpropan-1-one.
Applications De Recherche Scientifique
1-(4-Benzylphenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Benzylphenyl)-2-propanone: Lacks the methyl group on the propanone moiety.
1-(4-Benzoylphenyl)-2-methylpropan-1-one: Contains a benzoyl group instead of a benzyl group.
1-(4-Methylphenyl)-2-methylpropan-1-one: Substitutes the benzyl group with a methyl group.
Uniqueness
1-(4-Benzylphenyl)-2-methylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methylpropanone groups allows for versatile functionalization and application in various fields.
Propriétés
Formule moléculaire |
C17H18O |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(4-benzylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H18O/c1-13(2)17(18)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Clé InChI |
HEKGMQFCUZTJEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)

![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)




![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)

